molecular formula C19H24N2O3S2 B2567092 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941878-40-6

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2567092
CAS No.: 941878-40-6
M. Wt: 392.53
InChI Key: FWQQCRKWHSEXIN-UHFFFAOYSA-N
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Description

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a chemical compound that has garnered interest in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a thiazole ring, which is known for its biological activity and versatility in chemical reactions.

Biochemical Analysis

Biochemical Properties

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide has been found to have significant inhibitory effects on the c-Met receptor tyrosine kinase . This interaction involves the binding of the compound to the active site of the enzyme, leading to the inhibition of its activity .

Cellular Effects

In terms of cellular effects, this compound has been shown to have cytotoxic effects on cancer cell lines . It has been observed to mediate a significant cytotoxic response, particularly in cells with high levels of c-Met receptor tyrosine kinase .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the c-Met receptor tyrosine kinase, leading to the inhibition of the enzyme’s activity . This results in the disruption of downstream signaling pathways, which can lead to the inhibition of cell proliferation and the induction of apoptosis .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the compound exhibits stability and retains its inhibitory effects over time .

Dosage Effects in Animal Models

Given its observed cytotoxic effects in cell lines, it is likely that the compound’s effects would vary with dosage, with potential toxic effects at high doses .

Metabolic Pathways

Given its inhibitory effects on the c-Met receptor tyrosine kinase, it is likely that the compound could influence various metabolic processes within the cell .

Subcellular Localization

Given its observed interactions with the c-Met receptor tyrosine kinase, it is likely that the compound localizes to areas of the cell where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under reflux conditions.

    Alkylation: The resulting thiazole derivative is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.

    Tosylation: The alkylated product is treated with p-toluenesulfonyl chloride in the presence of a base like pyridine to introduce the tosyl group.

    Amidation: Finally, the tosylated intermediate is reacted with butanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The tosyl group can be substituted with other nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.

    Pharmacology: The compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide
  • N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
  • N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Uniqueness

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tosyl group enhances its reactivity and allows for further functionalization, making it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-13-5-8-15(9-6-13)26(23,24)11-3-4-18(22)21-19-20-16-10-7-14(2)12-17(16)25-19/h5-6,8-9,14H,3-4,7,10-12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQQCRKWHSEXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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